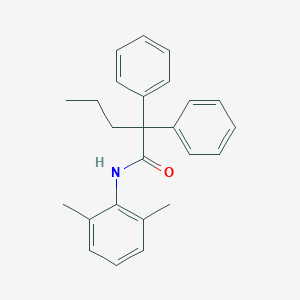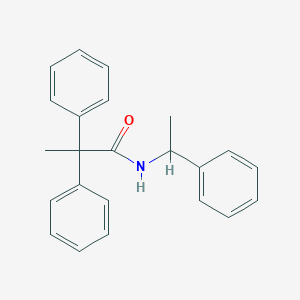![molecular formula C22H20N6OS B286658 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether](/img/structure/B286658.png)
4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of triazolothiadiazole derivatives and has shown promising results in various research applications.
Wirkmechanismus
The mechanism of action of 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether is not yet fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
Numerous studies have reported the biochemical and physiological effects of 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether. Some of the most significant effects include its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of various microbial pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether. Some of the most promising future directions include the development of more efficient synthesis methods, the identification of the compound's precise mechanism of action, and the exploration of its potential applications in other scientific research fields such as neuroscience and immunology.
Conclusion:
In conclusion, 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether is a promising chemical compound that has shown potential in various scientific research applications. While further research is needed to fully understand the compound's mechanism of action and potential applications, the current research suggests that this compound could be a valuable tool in the development of new treatments for a variety of diseases and conditions.
Synthesemethoden
The synthesis of 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has been reported in several research papers. One of the most commonly used methods involves the reaction of 2-ethylphenyl hydrazine with 4-nitrophenyl isothiocyanate, followed by the reaction with 5-methyl-1H-pyrazole-4-carboxylic acid hydrazide and 4-aminophenol. The final product is obtained by the reaction of the intermediate with 4-chloromethylphenyl ether.
Wissenschaftliche Forschungsanwendungen
4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has been extensively studied for its potential applications in various scientific research fields. Some of the most promising research applications of this compound include its use as an anti-inflammatory agent, anti-cancer agent, and anti-microbial agent.
Eigenschaften
Molekularformel |
C22H20N6OS |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
6-[1-(2-ethylphenyl)-5-methylpyrazol-4-yl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H20N6OS/c1-4-15-7-5-6-8-19(15)27-14(2)18(13-23-27)21-26-28-20(24-25-22(28)30-21)16-9-11-17(29-3)12-10-16/h5-13H,4H2,1-3H3 |
InChI-Schlüssel |
UVAVXUBYPYDQDR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=C(C=N2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC)C |
Kanonische SMILES |
CCC1=CC=CC=C1N2C(=C(C=N2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)
![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)



